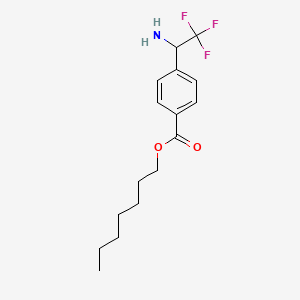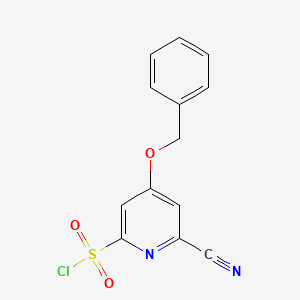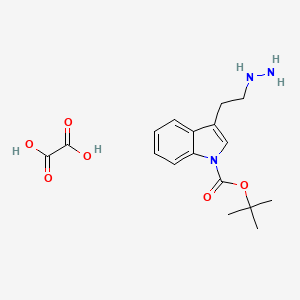
4-Fluoro-6-formylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . This compound is of significant interest due to its unique chemical properties imparted by the presence of both fluorine and formyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Méthodes De Préparation
The synthesis of 4-Fluoro-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents under controlled conditions . For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Fluoro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the formyl group can yield corresponding alcohols, while substitution reactions can introduce different functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-Fluoro-6-formylpyridine-2-carboxylic acid has numerous scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, fluorinated pyridines are explored for their potential as imaging agents and therapeutic agents due to their unique electronic properties . Additionally, this compound finds applications in the agrochemical industry, where fluorinated derivatives are used as active ingredients in pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carboxylic acid is primarily influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This affects the electron density on the pyridine ring, altering its reactivity and interaction with other molecules . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Fluoro-6-formylpyridine-2-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as 2-fluoro-4-methylpyridine and 6-amino-2-fluoro-3-iodopyridine . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the formyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C7H4FNO3 |
|---|---|
Poids moléculaire |
169.11 g/mol |
Nom IUPAC |
4-fluoro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
Clé InChI |
XRESNAKNEBFIFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)







![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
